5-fluoro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one
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Overview
Description
"5-fluoro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one" is a complex synthetic compound notable for its unique molecular structure and potential applications across various fields such as medicinal chemistry, biology, and industrial chemistry. The presence of multiple fused rings and fluorinated sites suggests the compound may exhibit interesting chemical behaviors and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-fluoro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one" typically involves multi-step organic reactions starting from simpler precursor molecules. The process might include:
Formation of the pyrrolo[3,4-c]pyrrole core: through cyclization reactions.
Introduction of the quinoxalin-2-yl moiety: via coupling reactions.
Fluorination and methylation steps: to add the 5-fluoro and 6-methyl groups respectively.
Each step would require specific conditions such as controlled temperature, use of catalysts, and solvent selection to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, scaling up the synthesis would necessitate optimization of the reaction conditions to maintain efficiency and safety. Continuous flow chemistry could be employed for some of the steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound could undergo oxidation reactions at specific sites, particularly on the pyrimidin-4-one ring.
Reduction: : The quinoxalin-2-yl moiety may be subject to reduction under suitable conditions.
Substitution: : Fluoro and methyl groups might be substituted through nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst under pressure.
Substitution: : Halogenating agents for fluorination and organolithium reagents for methylation.
Major Products Formed
Oxidation products: : Could include the corresponding oxo- or hydroxyl derivatives.
Reduction products: : Potentially reduced quinoxalin derivatives.
Substitution products: : Varied compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a subject of interest for developing novel organic synthesis methodologies and studying reaction mechanisms.
Biology
Due to its complex structure, the compound may interact with various biological molecules, potentially serving as a molecular probe or in drug development.
Medicine
"5-fluoro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one" could exhibit pharmacological properties, including anticancer, antimicrobial, or antiviral activities.
Industry
Possible applications in materials science or as a specialty chemical in various industrial processes.
Mechanism of Action
The compound’s mechanism of action is likely tied to its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the fused ring systems may facilitate binding to hydrophobic sites within proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one: : Similar structure but lacks the 6-methyl group.
6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one: : Similar structure but lacks the 5-fluoro group.
5-chloro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one: : Chlorine instead of fluorine.
Uniqueness
"5-fluoro-6-methyl-2-[5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one" stands out due to the synergistic effects of fluorine and methyl groups, potentially enhancing its chemical stability and biological activity compared to similar compounds.
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Properties
IUPAC Name |
5-fluoro-4-methyl-2-(2-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-11-17(20)18(27)24-19(22-11)26-9-12-7-25(8-13(12)10-26)16-6-21-14-4-2-3-5-15(14)23-16/h2-6,12-13H,7-10H2,1H3,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBWFQCMJOOYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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